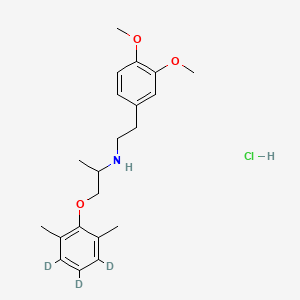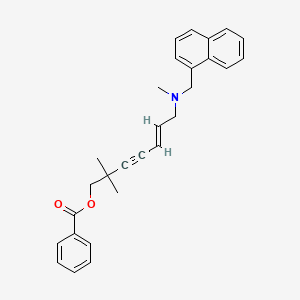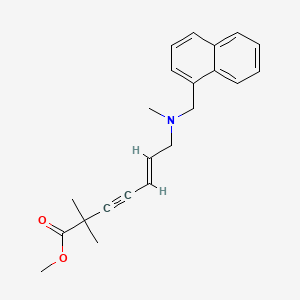
Melitracen-d6 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Melitracen-d6 Hydrochloride is a deuterated form of Melitracen Hydrochloride, a tricyclic antidepressant. It is primarily used in scientific research as a stable isotope-labeled compound. The deuterium atoms replace hydrogen atoms, making it useful in various analytical and pharmacokinetic studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Melitracen-d6 Hydrochloride involves the deuteration of Melitracen. The process typically includes the following steps:
Deuteration: The introduction of deuterium atoms into the Melitracen molecule. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents.
Hydrochloride Formation: The deuterated Melitracen is then reacted with hydrochloric acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Using large quantities of deuterium gas or deuterated solvents.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.
化学反応の分析
Types of Reactions
Melitracen-d6 Hydrochloride undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield amine derivatives.
科学的研究の応用
Melitracen-d6 Hydrochloride is widely used in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and nuclear magnetic resonance (NMR) studies.
Biology: Employed in metabolic studies to trace the metabolic pathways of Melitracen.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Melitracen.
Industry: Utilized in the development and validation of analytical methods for quality control in pharmaceutical manufacturing.
作用機序
Melitracen-d6 Hydrochloride, like its non-deuterated counterpart, acts as a tricyclic antidepressant. It inhibits the reuptake of neurotransmitters such as norepinephrine and serotonin at the synaptic cleft, increasing their levels in the brain. This leads to an antidepressant effect by enhancing neurotransmission in the central nervous system.
類似化合物との比較
Similar Compounds
Melitracen Hydrochloride: The non-deuterated form, used as an antidepressant.
Amitriptyline Hydrochloride: Another tricyclic antidepressant with similar mechanisms of action.
Imipramine Hydrochloride: A tricyclic antidepressant used for depression and anxiety.
Uniqueness
Melitracen-d6 Hydrochloride is unique due to the presence of deuterium atoms, which provide stability and make it suitable for detailed analytical studies. The deuterium labeling allows for precise tracking in metabolic and pharmacokinetic studies, offering insights that are not possible with non-deuterated compounds.
特性
CAS番号 |
1189648-08-5 |
|---|---|
分子式 |
C21H26ClN |
分子量 |
333.933 |
IUPAC名 |
3-[10,10-bis(trideuteriomethyl)anthracen-9-ylidene]-N,N-dimethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C21H25N.ClH/c1-21(2)19-13-7-5-10-17(19)16(12-9-15-22(3)4)18-11-6-8-14-20(18)21;/h5-8,10-14H,9,15H2,1-4H3;1H/i1D3,2D3; |
InChIキー |
RADLXCPDUXFGFF-TXHXQZCNSA-N |
SMILES |
CC1(C2=CC=CC=C2C(=CCCN(C)C)C3=CC=CC=C31)C.Cl |
同義語 |
3-(10,10-Dimethyl-d6)-9(10H)-anthracenylidene)-N,N-dimethyl-1-propanamine Hydrochloride; 9-(3-Dimethylaminopropylidene)-10,10-(dimethyl-d6)_x000B_-9,10-dihydroanthracene Hydrochloride; Adaptol-d6; Melixeran-d6; Melitracene-d6; Thymeol-d6; Trausabun-d6; U-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


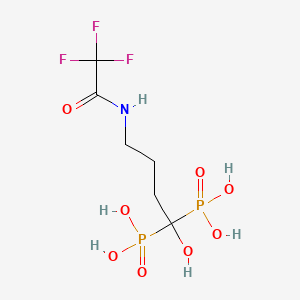
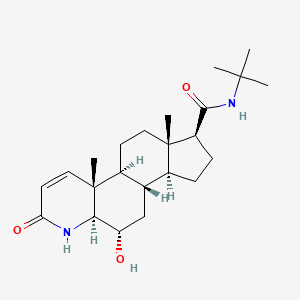
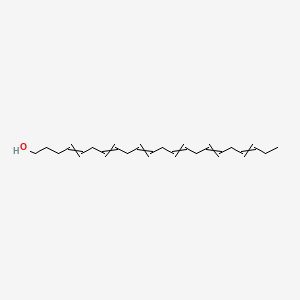

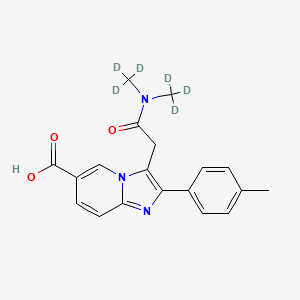

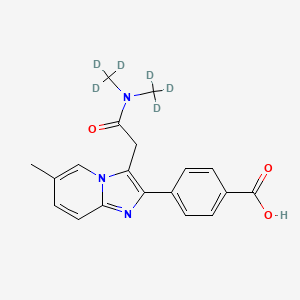
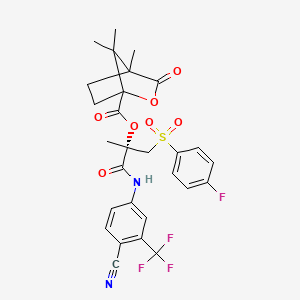

![N-cyclohexylcyclohexanamine;(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B564456.png)
